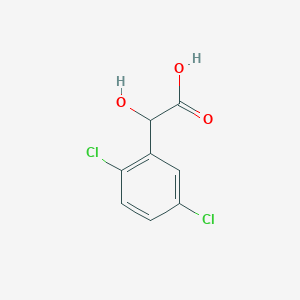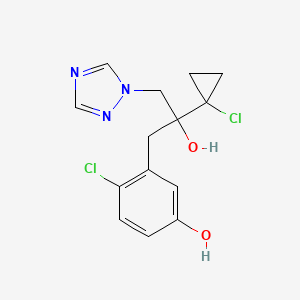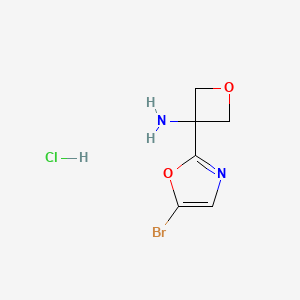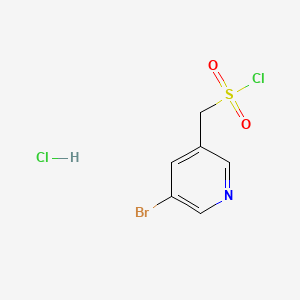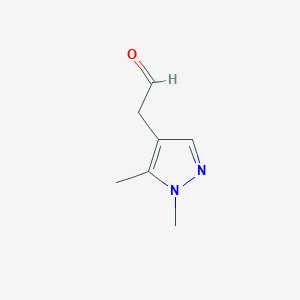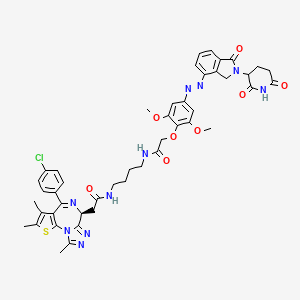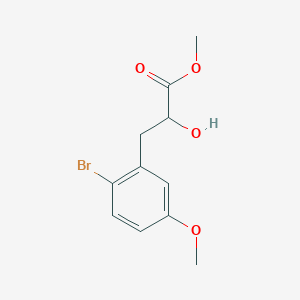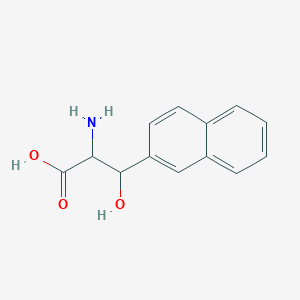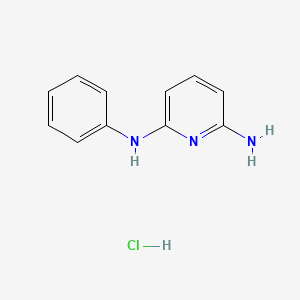
N2-phenylpyridine-2,6-diaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-phenylpyridine-2,6-diaminehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a phenyl group attached to the pyridine ring, along with two amine groups at the 2 and 6 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-phenylpyridine-2,6-diaminehydrochloride typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, nucleophilic substitution, and amidation reactions . The reaction conditions are generally mild, and the product is easy to separate with a yield of about 85%.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-phenylpyridine-2,6-diaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen as the oxidant in the presence of copper catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and oxygen are commonly used for oxidation reactions.
Substitution: Reagents such as carboxylic acids and anhydrides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
N2-phenylpyridine-2,6-diaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-phenylpyridine-2,6-diaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine-2,6-diamine: This compound has a similar structure but with different substitution patterns.
2-Phenylpyridine: Another related compound with a phenyl group attached to the pyridine ring.
Uniqueness
N2-phenylpyridine-2,6-diaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-N-phenylpyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9;/h1-8H,(H3,12,13,14);1H |
InChI Key |
GEZBEDATWQJEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



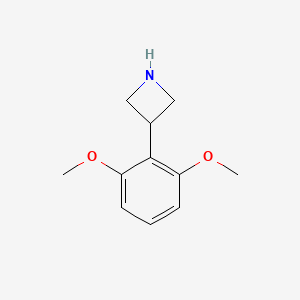
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)

